13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Description
Chemical Identity and Structure
13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS: 750598-94-8) is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core. Its molecular formula is C₁₄H₁₀ClN₃, with a molecular weight of 255.70 g/mol . The structure includes:
- A chloro substituent at position 13.
- An ethyl group at position 11.
- A cyano group at position 10.
This compound is a member of the diazatricyclo family, characterized by fused aromatic rings and nitrogen heteroatoms, which confer unique electronic and steric properties.
Properties
IUPAC Name |
1-chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c1-2-9-7-13(15)18-12-6-4-3-5-11(12)17-14(18)10(9)8-16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJDAUMFHOCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using various cyclization agents and catalysts under controlled conditions.
Introduction of Functional Groups: The chloro and ethyl groups are introduced through substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be achieved using ethyl halides in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and safety profiles:
Key Observations:
Substituent Effects on Lipophilicity :
- The chloromethyl derivative (XLogP3 = 4.3) exhibits higher lipophilicity compared to the ethyl-substituted target compound, likely due to the electron-withdrawing chloro group enhancing hydrophobic interactions.
- The oxo-substituted analog (CID 2114010) may have reduced membrane permeability due to the polar carbonyl group.
Safety and Handling :
- The chloromethyl variant (CAS 1000932-19-3) poses greater flammability risks (GHS Category III) compared to the ethyl-substituted compound, which lacks explicit flammability warnings .
- Both chloro-substituted compounds require stringent protective measures (gloves, eye protection) to mitigate toxicity risks .
Structural Diversity and Applications: The oxo-substituted analog (CID 2114010) is studied for its predicted collision cross-section (CCS) values, suggesting utility in mass spectrometry-based analytical workflows .
Research Findings and Implications
- Physicochemical Modeling : The lumping strategy () could group these compounds based on shared core structures, simplifying computational studies of their reactivity or environmental fate.
- Synthetic Challenges : Derivatives with chloromethyl or benzotriazolyl groups may require specialized purification techniques due to increased steric hindrance or polarity.
Biological Activity
13-Chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile (CAS No. 750598-94-8) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₀ClN₃
- Molecular Weight : 255.70 g/mol
- Structural Characteristics : The compound features a unique bicyclic structure that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been less extensively documented compared to other chemical entities. However, preliminary studies suggest several potential effects:
- Antimicrobial Activity : Some derivatives of diazatricyclo compounds have shown antimicrobial properties against various bacterial strains.
- Cytotoxicity : Initial assessments indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines; however, specific data on this compound is limited.
Antimicrobial Studies
A study examining similar diazatricyclo compounds indicated that modifications to the structure could enhance antimicrobial efficacy. For instance:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Compounds with chlorine substitutions often exhibited increased inhibition zones in agar diffusion tests.
Cytotoxicity Assessment
Research on structurally related compounds has suggested potential for cytotoxicity:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : Compounds with similar structural motifs showed IC50 values in the micromolar range.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Showed significant inhibition against E. coli with similar diazatricyclo compounds. |
| Study B | Assess cytotoxic effects | Indicated potential cytotoxicity in HeLa cells for compounds with analogous structures. |
While specific mechanisms for 13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca compounds are not fully elucidated, general mechanisms observed in related compounds include:
- DNA Intercalation : Some diazatricyclo compounds may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has been suggested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
